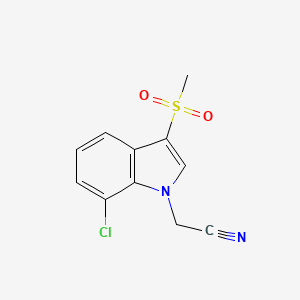
(7-Chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile
Katalognummer B8443160
Molekulargewicht: 268.72 g/mol
InChI-Schlüssel: UVVYYOGWSPEBAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06852726B2
Procedure details


The 7-chloro-3-methanesulfonyl-1H-indole (2.21 g, 0.00962 mole) of Step 6 was dissolved in 20 ml dry N-methylpyrrolidinone and cooled to 0° C. under a nitrogen atmosphere. Sodium hydride (60% in oil, 0.46 g, 0.0115 mole) was added in portions with stirring and the reaction mixture was allowed to stir until bubbling ceased. Bromoacetonitrile (1.27 g, 0.0106 mole) was added all at once and the resulting solution was stirred and allowed to reach room temperature. After 1 h, the reaction mixture was poured into water-ethyl acetate and the organic layer was washed three times with brine and dried over magnesium sulfate. Evaporation to dryness gave a residue of 3.31 g which was purified by flushing through an alumina (6% water) column using 3:7 and 1:1 ethyl acetate-hexane to elute the product. The purified (7-chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile was crystalline and weighed 2.111 g after thoroughly drying.
Name
7-chloro-3-methanesulfonyl-1H-indole
Quantity
2.21 g
Type
reactant
Reaction Step One




Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[S:11]([CH3:14])(=[O:13])=[O:12].[H-].[Na+].Br[CH2:18][C:19]#[N:20].O.C(OCC)(=O)C>CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH2:18][C:19]#[N:20])[CH:8]=[C:7]2[S:11]([CH3:14])(=[O:13])=[O:12] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
7-chloro-3-methanesulfonyl-1H-indole
|
|
Quantity
|
2.21 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=C2C(=CNC12)S(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.27 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#N
|
Step Four
|
Name
|
water ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until bubbling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed three times with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a residue of 3.31 g which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by flushing through an alumina (6% water) column
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after thoroughly drying
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC=C2C(=CN(C12)CC#N)S(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
